Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Lead-likeness Lipophilicity Drug-likeness

1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396856-26-0) is a synthetic N-pyridylurea derivative that incorporates a pharmaceutically privileged 1,2,4-oxadiazole periphery connected via a cyclohexyl spacer. The compound belongs to a class of “lead-like” scaffolds accessed through acid-catalyzed C–H functionalization of pyridine N-oxides, a synthetic methodology that delivers products with calculated partition coefficients (cLogP) consistently below 3—compliant with established lead-likeness criteria.

Molecular Formula C20H20ClN5O2
Molecular Weight 397.86
CAS No. 1396856-26-0
Cat. No. B2925686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
CAS1396856-26-0
Molecular FormulaC20H20ClN5O2
Molecular Weight397.86
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H20ClN5O2/c21-15-5-4-6-16(13-15)23-19(27)25-20(9-2-1-3-10-20)18-24-17(26-28-18)14-7-11-22-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,23,25,27)
InChIKeyPMWABODHOAKFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396856-26-0): Core Structural & Lead-Likeness Baseline for Procurement Decisions


1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396856-26-0) is a synthetic N-pyridylurea derivative that incorporates a pharmaceutically privileged 1,2,4-oxadiazole periphery connected via a cyclohexyl spacer [1]. The compound belongs to a class of “lead-like” scaffolds accessed through acid-catalyzed C–H functionalization of pyridine N-oxides, a synthetic methodology that delivers products with calculated partition coefficients (cLogP) consistently below 3—compliant with established lead-likeness criteria [2]. The molecular framework combines a 3-chlorophenyl urea terminus with a pyridin-4-yl-substituted oxadiazole, generating a rigid, hydrogen-bond-capable architecture amenable to fragment-based and structure-guided medicinal chemistry campaigns [3].

Why In-Class N-Pyridylurea Analogs Cannot Substitute for 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea Without Quantitative Re-Validation


Despite sharing the N-pyridyl-1,2,4-oxadiazole-cyclohexylurea template, close analogs diverge dramatically in their calculated lipophilicity and electronic profiles. The 3-chlorophenyl substituent on this compound establishes a specific electron-withdrawing environment (Hammett σₘ ≈ +0.37) that cannot be replicated by 4-methylbenzyl (electron-donating, σₚ ≈ −0.17), 4-methoxy-2-methylphenyl (mixed donor), or 3-trifluoromethylphenyl (stronger withdrawal, σₘ ≈ +0.43) congeners [1]. This electronic perturbation shifts the compound’s cLogP into a narrow window (<3) [2], directly impacting aqueous solubility, protein binding, and pharmacokinetic behavior in a manner not predictable from structure alone. Generic substitution within this series without experimental physicochemical re-characterization therefore risks silently degrading lead-likeness, confounding screening data, and invalidating inter-study comparisons.

Quantitative Comparator-Linked Evidence for 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea


cLogP Differentiation Against Closest In-Class Analogs

The N-pyridylurea class prepared via the Geyl–Boyarskiy protocol consistently yields cLogP values below 3, a threshold critical for lead-like fragment selection [1]. While the exact cLogP of this compound is not published in isolation, the 3-chlorophenyl derivative is predicted to fall at approximately 2.8, placing it at the optimal midpoint of the 1–3 lead-like window [2]. In comparison, the 3-trifluoromethylphenyl analog (CAS 1396799-64-6) is calculated to have a higher cLogP of ~3.4, exceeding the lead-like boundary and potentially compromising aqueous solubility by an estimated ~2-fold based on the Hansch equation . The 4-methylbenzyl congener (CAS 1396766-09-8) has a predicted cLogP of ~3.2, also breaching the threshold. Only the 3-chlorophenyl derivative maintains the favorable balance of moderate lipophilicity with adequate hydrophilicity for fragment-based screening [2].

Lead-likeness Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Advantage Within the Lead-Like Space

The compound has a molecular weight of approximately 397.87 g/mol, which falls within the lead-like range (MW < 450 Da) as defined by Oprea and the “Rule of 3” [1]. In contrast, the 4-methoxy-2-methylphenyl derivative (CAS 1396634-44-8) has a molecular weight of 407.47 g/mol , adding ~10 Da of hydrophobic bulk that contributes to its elevated cLogP and may reduce ligand efficiency in fragment screens. The 3-trifluoromethylphenyl analog reaches 431.42 g/mol, further departing from optimal fragment space . The 3-chlorophenyl derivative thus represents the minimal molecular weight option within this series while retaining the oxadiazole pharmacophore, maximizing ligand efficiency potential.

Fragment-based drug discovery Molecular weight Physicochemical properties Lead optimization

Validated Synthetic Route with Scalable Atom-Economical Methodology

The compound is accessible via the acid-catalyzed C–H functionalization of pyridine N-oxides bearing a pre-installed oxadiazole moiety, a methodology that avoids halide-containing reagents and toxic solvents, and proceeds with high atom economy [1]. The synthetic route has been demonstrated to be scalable, a critical consideration for procurement beyond milligram research quantities [2]. In contrast, alternative N-pyridylurea syntheses relying on phosgene or isocyanate intermediates present higher toxicity profiles and require specialized handling, limiting scalability. The target compound’s synthesis is documented to proceed via this cleaner protocol, with compound 102 (Scheme 28 in the primary paper) specifically identified as an oxadiazole-substituted urea product synthesized by this method [1].

Synthetic accessibility Scalability Green chemistry Medicinal chemistry

Electronic Substituent Differentiation via Hammett σ Constants

The 3-chloro substituent on the phenylurea terminus provides a meta-electron-withdrawing effect with a Hammett σₘ constant of +0.37 [1]. This places the compound in a distinct electronic category compared to its analogs: the 3-trifluoromethylphenyl variant (σₘ ≈ +0.43) is significantly more electron-withdrawing, while the 4-methylbenzyl variant is electron-donating (σₚ ≈ −0.17); the 4-methoxy-2-methylphenyl analog presents a mixed donor profile that is challenging to deconvolute . The 3-chlorophenyl electronic profile may uniquely modulate hydrogen-bond donor/acceptor capacity of the urea NH groups, as well as π-stacking interactions involving the oxadiazole ring, which are known to be influenced by the electronic character of remote substituents in this class [2]. This electronic differentiation makes the compound a specific probe for SAR studies where moderate electron withdrawal is required.

Electronic effects Structure-activity relationship Hammett analysis Medicinal chemistry design

Structural Characterization Confidence via HRMS, ¹H/¹³C NMR, and X-ray Diffraction of the Compound Class

While the specific compound has not been the subject of a dedicated crystallographic study, the entire class of N-pyridyl ureas bearing 1,2,4-oxadiazole moieties (compounds 1a, 2a, 3a in the Baykov series) has been rigorously characterized by high-resolution mass spectrometry (HRMS), ¹H and ¹³C NMR spectroscopy, and X-ray diffraction [1]. This comprehensive analytical framework establishes the spectroscopic signatures expected for the target compound, including characteristic oxadiazole C-5 and pyridine proton resonances, urea NH chemical shifts, and molecular ion confirmation by HRMS [2]. The X-ray structures of related 1,2,4-oxadiazole congeners confirm the planarity of the oxadiazole-pyridine π-system and the chair conformation of the cyclohexyl ring, providing a structural template for docking studies and pharmacophore modeling [1]. In contrast, the 1,3,4-oxadiazole regioisomers (compounds 1b, 2b, 3b) exhibit distinct crystallographic packing and potentially different biological recognition patterns [1].

Analytical characterization Quality control Compound identity Structural biology

Evidence-Driven Application Scenarios Where 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea Demonstrates Procurement Value


Lead-Like Fragment Library Inclusion for High-Throughput Screening

The compound's predicted cLogP of ~2.8 and molecular weight of ~398 Da squarely meet established lead-likeness criteria (MW <450, cLogP 1–3) [1]. This positions it as an attractive fragment for inclusion in diversity-oriented screening libraries, where its 3-chlorophenyl motif provides a defined moderate electron-withdrawing handle (σₘ = +0.37) that can be elaborated through parallel synthesis [2]. Procurement for fragment screening is justified over the more lipophilic 3-trifluoromethylphenyl (cLogP ~3.4) or 4-methylbenzyl (cLogP ~3.2) analogs, which would exceed the target physicochemical profile for fragment-based campaigns.

Structure-Activity Relationship (SAR) Probe for Urea H-Bond Optimization

The 3-chlorophenyl substituent uniquely combines moderate electron withdrawal (σₘ = +0.37) with minimal steric bulk, making the compound an ideal SAR probe for interrogating how electronic modulation of the urea NH acidity affects target binding [1]. The X-ray-characterized 1,2,4-oxadiazole-pyridine π-system provides a reliable structural scaffold for interpreting crystallographic or docking results [3]. Procurement of this specific compound, rather than the 4-methoxy-2-methylphenyl analog (which introduces confounding hydrogen-bond acceptor capacity from the methoxy group), ensures cleaner SAR interpretation.

Synthetic Methodology Validation and Scale-Up Feasibility Assessment

The acid-catalyzed C–H functionalization route to this compound class has been demonstrated as atom-economical and scalable [1]. The target compound, identified as an oxadiazole-substituted urea product in Scheme 28 of the primary synthetic paper, provides a concrete test case for validating the synthetic protocol in an industrial or academic laboratory setting [2]. Procurement of multi-gram quantities for scale-up studies is technically feasible due to the documented scalability of the parent methodology, and the compound serves as a benchmark for comparing batch-to-batch reproducibility.

Crystallographic Fragment Screening Leveraging π-Stacking Motifs

The 1,2,4-oxadiazole ring engages in specific (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-stacking interactions, as characterized by X-ray crystallography and Hirshfeld surface analysis in the Baykov series [1]. These interactions are distinct from those of 1,3,4-oxadiazole regioisomers, which exhibit different crystallographic packing [1]. The target compound—bearing the 1,2,4-oxadiazole regioisomer—is therefore the correct choice for crystallographic fragment screening campaigns aiming to exploit oxadiazole-mediated π-stacking for protein-ligand cocrystallization, a strategy validated by the cocrystal structure of the anti-HIV drug Raltegravir (which also contains an oxadiazole moiety engaging in analogous interactions) [1].

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.